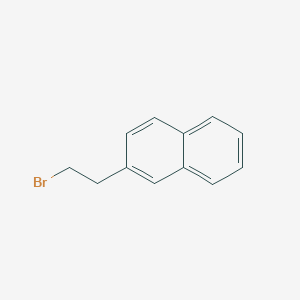
2-(2-Bromoethyl)naphthalene
概要
説明
2-(2-Bromoethyl)naphthalene is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by the presence of a bromoethyl group attached to the naphthalene ring. This compound is typically a colorless to pale yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)naphthalene can be achieved through several methods. One common method involves the bromination of 2-(naphthalen-2-yl)ethan-1-ol. The reaction is typically carried out in dichloromethane (DCM) at 0°C using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) as reagents .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .
化学反応の分析
Types of Reactions: 2-(2-Bromoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
2-(2-Bromoethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 2-(2-Bromoethyl)naphthalene involves its interaction with various molecular targets and pathways. The bromoethyl group can undergo substitution reactions, leading to the formation of different functional groups that interact with specific enzymes or receptors. These interactions can modulate biological activities and pathways, making the compound valuable in medicinal chemistry and drug development .
類似化合物との比較
- 2-(1-Bromoethyl)naphthalene
- 2-(Bromomethyl)naphthalene
- 2-Ethynyl-naphthalene
- Naphthalene-2-sulfonamide
- 2-Bromoethyl ether
Comparison: 2-(2-Bromoethyl)naphthalene is unique due to the position of the bromoethyl group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and the range of products that can be derived from it .
特性
IUPAC Name |
2-(2-bromoethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYJMDQLURVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281270 | |
| Record name | 2-(2-bromoethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086-62-6 | |
| Record name | 2086-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-bromoethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of [naphthalene-1,2,3,4,4a,8a-13C6]-2-(2-bromoethyl)naphthalene important, as described in the paper?
A1: The paper focuses on developing a reliable method for synthesizing 13C-labeled 2-substituted naphthalene derivatives, using [naphthalene-1,2,3,4,4a,8a-13C6]-2-(2-bromoethyl)naphthalene (1) as a key intermediate []. This labeled compound is particularly important for the synthesis of [13C6]-labeled SR57746A, also known as Xaliproden (2). Utilizing stable isotope labeling is crucial in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies, as it allows for the tracking and quantification of the drug and its metabolites within biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
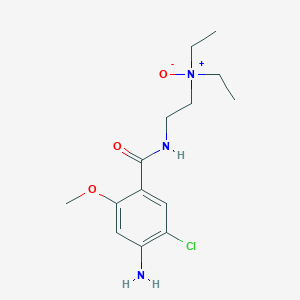
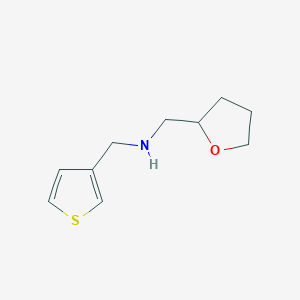
![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
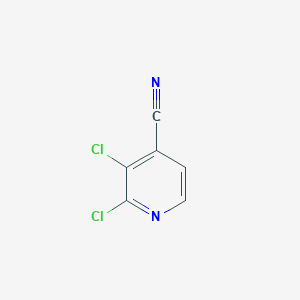
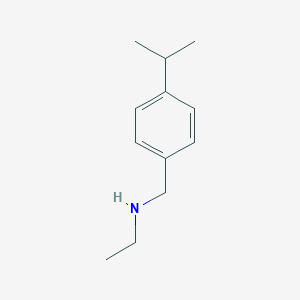
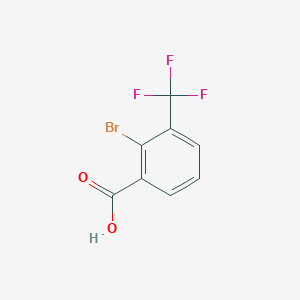
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
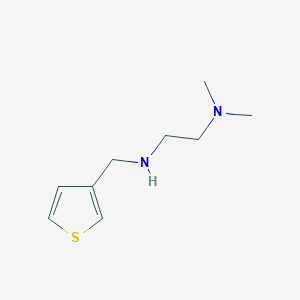
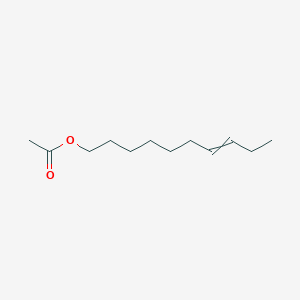
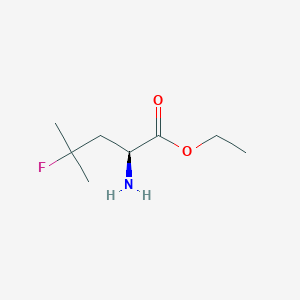
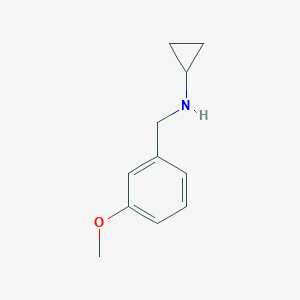
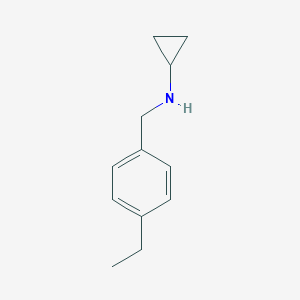
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
